4-(三氟甲基)苯基-1-(2-喹啉-4-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

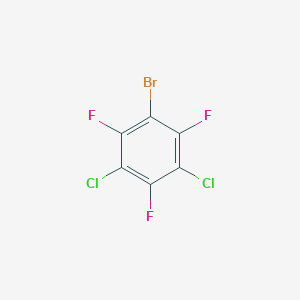

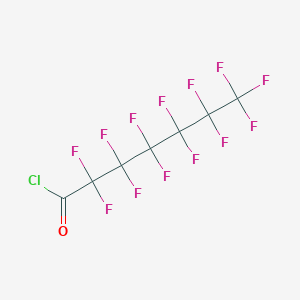

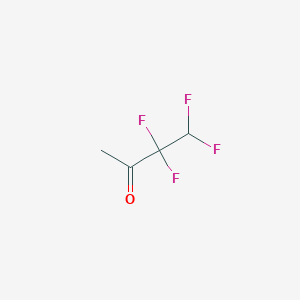

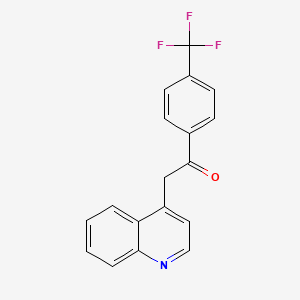

The compound "2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone" is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications, including anti-HIV, anticancer, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes can lead to the formation of quinolin-8-ols, which are related to the quinoline core of the compound . Additionally, novel chemistries have been developed to synthesize a range of 2-(aryl or heteroaryl)quinolin-4-amines, demonstrating the versatility in the synthetic approaches for quinoline derivatives .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be modified with various substituents to alter its properties. For example, the introduction of a trifluoromethyl group can significantly affect the electronic distribution and reactivity of the molecule . The structure-activity relationship analyses provide insights into how different substitutions on the quinoline core can influence biological activity .

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, which are essential for their biological activities. For instance, the formation of oxime derivatives from ketones has been shown to impact the anti-inflammatory activity of quinoline compounds . Moreover, the introduction of anilino groups and the formation of furo[2,3-b]quinoline derivatives have been associated with antiproliferative effects against cancer cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, bioavailability, and cytotoxicity, are crucial for their therapeutic potential. For example, the hydrochloride salt of a 4-anilinofuro[2,3-b]quinoline derivative exhibited excellent water solubility and high oral bioavailability, which are desirable properties for drug development . The spectroscopic properties of quinoline derivatives can also be influenced by their structure and the environment, as seen in the study of 3-amino-substituted-thieno[2,3-b]quinoline derivatives .

科学研究应用

药物化学:潜在治疗剂合成

“4-(三氟甲基)苯基-1-(2-喹啉-4-基)乙酮”在药物化学中具有潜在的应用,特别是在治疗剂的合成中。它的结构特征,如喹啉部分和三氟甲基,常见于具有生物活性的化合物中。 研究人员可以探索它在创造具有改进的药代动力学特性的新型药物中的用途 .

材料科学:先进材料开发

在材料科学中,这种化合物可以用于开发先进材料。 其刚性结构和化学修饰的潜力使其成为创造具有独特性能的新聚合物或涂层的候选材料,例如增强的耐用性或与光的特定相互作用 .

环境科学:污染物降解研究

该化合物与各种环境污染物相互作用的潜力使其成为环境科学研究的有趣主题。 研究可以集中在其在有害化学物质降解中的作用,从而有助于创造更清洁、更安全的生态系统 .

分析化学:色谱研究

分析化学家可能会研究“4-(三氟甲基)苯基-1-(2-喹啉-4-基)乙酮”作为色谱方法中的标准品或试剂。 其独特的化学特征可以帮助分离和鉴定复杂的混合物 .

生物化学:酶相互作用分析

生物化学家可以探索这种化合物与各种酶之间的相互作用。 了解它如何影响酶活性可以为研究代谢途径或开发用于研究或治疗目的的酶抑制剂提供见解 .

药理学:药物发现和开发

在药理学中,可以研究该化合物对生物系统的潜在影响。 它可能作为药物发现计划中的先导化合物,旨在通过靶向特定的细胞受体或途径来寻找治疗疾病的新方法 .

作用机制

Target of Action

Similar compounds have been reported to act as microtubule-targeted agents (mtas) .

Mode of Action

Based on its structural similarity to other quinoline derivatives, it may interact with its targets to induce changes at the molecular level .

Biochemical Pathways

As a potential microtubule-targeted agent, it may affect cell division and growth .

Result of Action

If it acts as a microtubule-targeted agent, it could potentially inhibit cell division and growth .

属性

IUPAC Name |

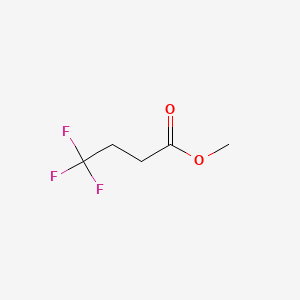

2-quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3NO/c19-18(20,21)14-7-5-12(6-8-14)17(23)11-13-9-10-22-16-4-2-1-3-15(13)16/h1-10H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSEATGPRADZRND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382364 |

Source

|

| Record name | 2-quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

476472-22-7 |

Source

|

| Record name | 2-quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 476472-22-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。